molecular formula C11H22ClN3O B1292682 N-cyclohexylpiperazine-1-carboxamide hydrochloride CAS No. 1094600-70-0

N-cyclohexylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1292682
CAS No.: 1094600-70-0
M. Wt: 247.76 g/mol
InChI Key: GGNALIFPEFKYFG-UHFFFAOYSA-N
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Description

N-cyclohexylpiperazine-1-carboxamide hydrochloride: is a chemical compound with the molecular formula C11H22ClN3O and a molecular weight of 247.77 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylpiperazine-1-carboxamide hydrochloride typically involves the reaction of cyclohexylamine with piperazine-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted under mild to moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexylpiperazine-1-carboxamide N-oxide, while reduction could produce N-cyclohexylpiperazine.

Scientific Research Applications

Chemistry: N-cyclohexylpiperazine-1-carboxamide hydrochloride is used as a building block in the synthesis of more complex chemical compounds. It is also employed in various chemical reactions to study reaction mechanisms and kinetics.

Biology: In biological research, the compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a model compound in studies involving enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is studied for its pharmacological properties and potential use in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclohexylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-cyclohexylpiperazine: A closely related compound with similar chemical properties but lacking the carboxamide group.

    Piperazine-1-carboxamide: Another related compound that differs in the substitution pattern on the piperazine ring.

Uniqueness: N-cyclohexylpiperazine-1-carboxamide hydrochloride is unique due to the presence of both the cyclohexyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexylpiperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h10,12H,1-9H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNALIFPEFKYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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